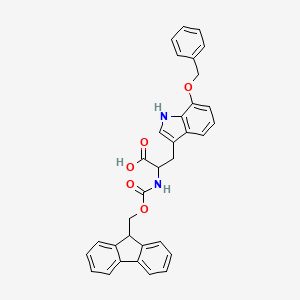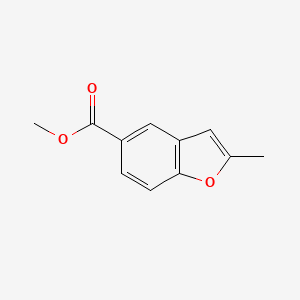
Methyl 2-methyl-1-benzofuran-5-carboxylate
Overview
Description
Methyl 2-methyl-1-benzofuran-5-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are used in the synthesis of various pharmacologically active agents .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions to construct methylsulfonylated and carbonylated benzofurans . Another method includes a Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols to synthesize 2-benzofuran-2-ylacetamides . Additionally, a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes has been used to synthesize methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be characterized by various spectroscopic methods. For instance, the crystal structure of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveals that the oxygen atom and methyl group of the methylsulfinyl substituent lie on opposite sides of the plane of the benzofuran system, with stabilization by intermolecular aromatic π–π interactions . Similarly, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic interactions and C—H interactions between a methyl H atom and the furan ring of an adjacent molecule .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the synthesis of Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives involves the reaction of a hydrazide compound with substituted aromatic aldehydes . The reactivity of these compounds allows for the exploration of their antibacterial and antitubercular activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and reactivity. For instance, the introduction of a methylsulfinyl group can lead to the formation of intermolecular interactions that influence the compound's crystal packing and stability . The antimicrobial activity of certain derivatives has been tested, indicating the potential for these compounds to act as pharmacological agents .
Scientific Research Applications
1. Antimicrobial Agents
- Summary of Application: Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
- Methods of Application: The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
- Results or Outcomes: This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents .
2. Anticancer Agents
- Summary of Application: Benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .
- Methods of Application: The methods of application are not explicitly mentioned in the source .
- Results or Outcomes: The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
3. Antidepressive Agents
- Summary of Application: Some benzofuran derivatives, such as methyl 5-chloro-1-benzofuran-2-carboxylate, show high affinity for adrenergic receptors and possess antidepressive activity .
- Methods of Application: The specific methods of application are not explicitly mentioned in the source .
- Results or Outcomes: The reported results confirmed the antidepressive activity of such benzofuran derivatives .
4. Inhibitors of Biogenic Amine Absorption
- Summary of Application: Certain benzofuran derivatives, such as 5-bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxy-phenyl)methanone, inhibit the absorption of biogenic amines .
- Methods of Application: The specific methods of application are not explicitly mentioned in the source .
- Results or Outcomes: The reported results confirmed the inhibitory activity of such benzofuran derivatives against the absorption of biogenic amines .
Future Directions
Benzofuran derivatives, including “Methyl 2-methyl-1-benzofuran-5-carboxylate”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .
properties
IUPAC Name |
methyl 2-methyl-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRSXNCAUQMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-1-benzofuran-5-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


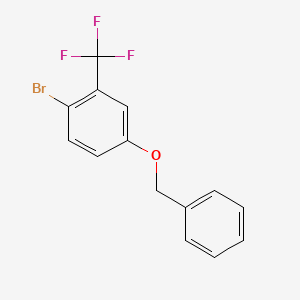
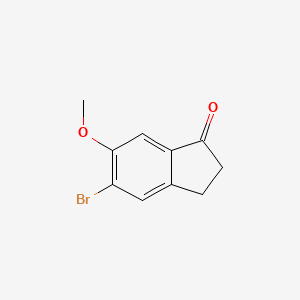
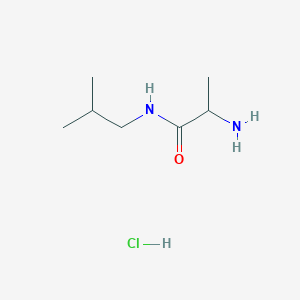
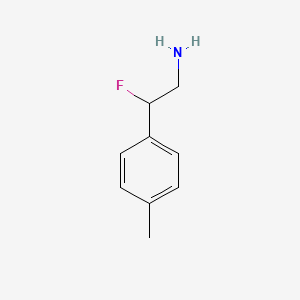

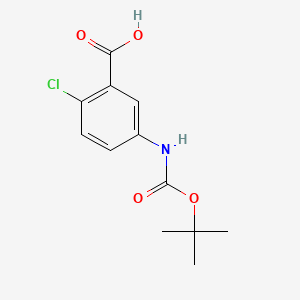
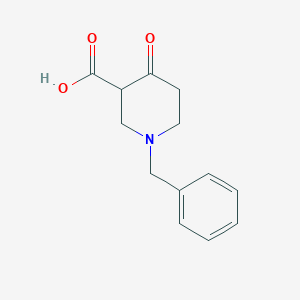

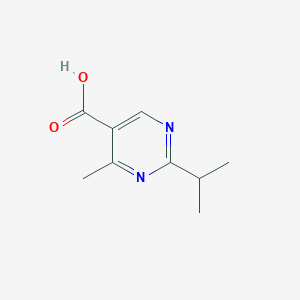
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)



